![molecular formula C10H15N3O B1386520 [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamin CAS No. 1086379-38-5](/img/structure/B1386520.png)
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamin
Übersicht
Beschreibung
6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, also known as 6-Aziridin-1-ylmethoxy-3-pyridin-2-ylmethylamine, is a synthetic organic compound with a wide range of applications. It is a versatile compound that has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. This compound has been studied extensively and has shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und antimikrobielle Beschichtungen
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamin: wird bei der Entwicklung von antibakteriellen und antimikrobiellen Beschichtungen verwendet. Diese Beschichtungen sind in Gesundheitseinrichtungen unerlässlich, um die Ausbreitung von Infektionen zu verhindern. Die Struktur der Verbindung ermöglicht ihre Einarbeitung in Polymere, die auf verschiedene Oberflächen aufgebracht werden können und so dauerhaften Schutz vor einer Vielzahl von Krankheitserregern bieten .
CO2-Adsorption
Die Fähigkeit der Verbindung, Polymere zu bilden, macht sie wertvoll für CO2-Adsorptionsanwendungen. Diese Polymere können Kohlendioxid einfangen und festhalten, was für die Bekämpfung des Klimawandels und die Bewältigung von Treibhausgasemissionen von entscheidender Bedeutung ist. Die Vielseitigkeit der Verbindung bei der Polymerisation bietet das Potenzial für die Herstellung effizienter CO2-Adsorptionsmittel .
Chelattherapie
Die Chelattherapie beinhaltet die Entfernung von Schwermetallen aus dem Körper, und This compound kann zu Wirkstoffen synthetisiert werden, die an diese Metalle binden. Seine chemische Struktur ermöglicht starke Wechselwirkungen mit Metallionen, was es zu einem Kandidaten für die Behandlung von Schwermetallvergiftungen macht .
Material-Templating
Diese Verbindung wird auch beim Material-Templating verwendet, wo sie bei der Herstellung von Strukturen auf molekularer Ebene hilft. Dies ist besonders nützlich bei der Herstellung von Nanomaterialien und Nanostrukturen, die Anwendungen in der Elektronik, Photonik und Materialwissenschaft finden .
Nicht-virale Gen-Transfektion
In der Gentherapie ist die Abgabe von genetischem Material in Zellen eine große Herausforderung. This compound kann verwendet werden, um nicht-virale Vektoren für die Gen-Transfektion zu erzeugen. Diese Vektoren sind weniger immunogen als virale Vektoren und können so konstruiert werden, dass sie bestimmte Zellen ansteuern, was sie zu einem vielversprechenden Werkzeug für die Gentherapie macht .
Synthese von Heterocyclen
Die aufgrund ihres Aziridin-Anteils vorhandene Reaktivität der Verbindung macht sie zu einem wertvollen Baustein für die Synthese von Heterocyclen. Diese Heterocyclen sind aufgrund ihrer biologischen Aktivitäten von pharmazeutischem Interesse, und die Verbindung kann in verschiedene Derivate umgewandelt werden, die als Zwischenprodukte in der Medikamentenforschung und -entwicklung dienen .
Wirkmechanismus
Target of Action
The primary target of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is the AMP-activated protein kinase (AMPK), an evolutionarily conserved energy sensor important for cell growth, proliferation, survival, and metabolic regulation .
Mode of Action
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine interacts with its target, AMPK, by inhibiting its function. Despite being an inhibitor, the antiproliferative effects of this compound are AMPK independent . Instead, it kills cells by multiple mechanisms, including activation of the calpain/cathepsin pathway, inhibition of AKT, mTORC1/C2, cell-cycle block at G2–M, and induction of necroptosis and autophagy .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the AMPK pathway, leading to the inhibition of biosynthetic enzymes like mTOR and acetyl CoA carboxylase . It also activates the calpain/cathepsin pathway and inhibits AKT, mTORC1/C2 pathways . These changes result in a cell-cycle block at G2–M and the induction of necroptosis and autophagy .
Result of Action
The result of the action of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is a reduction in cell viability, both by inhibiting proliferation and inducing cell death . The compound induces multiple cellular effects, including necroptosis, autophagy, and a cell-cycle block at G2–M .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine for laboratory experiments include its availability, its low cost, and its versatility. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying biochemical pathways. The main limitation of using this compound is that its mechanism of action is not yet fully understood, so it is difficult to predict its effects in a given situation.
Zukünftige Richtungen
The potential future directions for research into 6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine include further investigation into its mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into the regulation of biochemical pathways. Finally, further studies into the structure-activity relationships of this compound could lead to the development of new and more effective therapeutic agents.
Biochemische Analyse
Cellular Effects
The effects of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in metabolic and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular function, which are still being investigated .
Dosage Effects in Animal Models
The effects of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or altering gene expression. At higher doses, [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may modulate the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of key metabolites. These interactions highlight the potential of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine to influence cellular metabolism at multiple levels .
Transport and Distribution
The transport and distribution of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine within cells and tissues are critical for its biochemical activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine can influence its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
[6-[2-(aziridin-1-yl)ethoxy]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)14-6-5-13-3-4-13/h1-2,8H,3-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKFJRUYQHALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



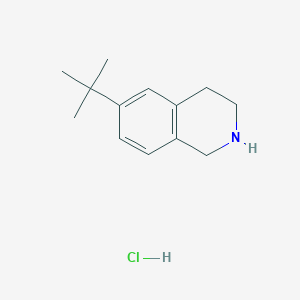
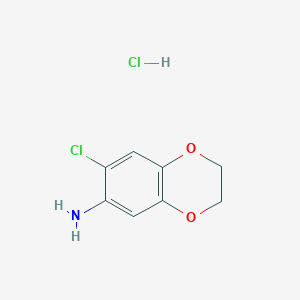

![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
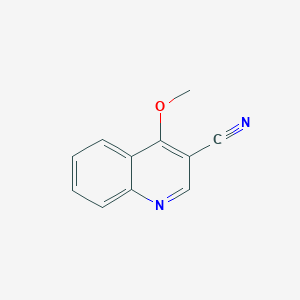
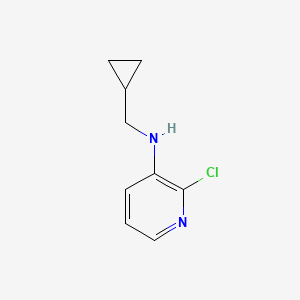
![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)
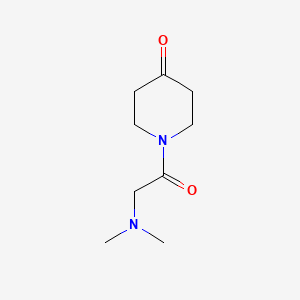
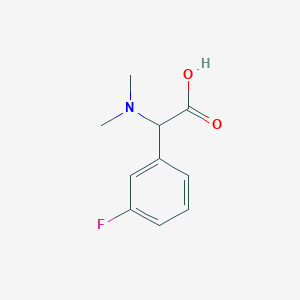
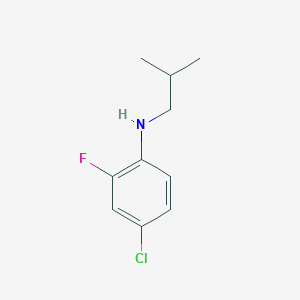

![{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine](/img/structure/B1386458.png)
![N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine](/img/structure/B1386459.png)
![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)